3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
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Overview
Description
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is a heterocyclic compound that features a thienoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and nitrile functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiophenol and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated thienoquinolines.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain types of bacteria or cancer cells, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
- 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
- 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the 6-position and the nitrile group at the 2-position provide distinct properties compared to its analogs, potentially leading to different pharmacological profiles and industrial applications.
Properties
IUPAC Name |
3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXGNWGIQLAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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